molecular formula C11H9F5Si B14657918 Silane, trimethyl[(pentafluorophenyl)ethynyl]- CAS No. 52168-00-0

Silane, trimethyl[(pentafluorophenyl)ethynyl]-

Cat. No.: B14657918
CAS No.: 52168-00-0
M. Wt: 264.27 g/mol
InChI Key: OHIRKWPMCLVZHL-UHFFFAOYSA-N
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Description

Silane, trimethyl[(pentafluorophenyl)ethynyl]- is a chemical compound with the molecular formula C11H9F5Si. It is characterized by the presence of a trimethylsilyl group attached to a pentafluorophenyl-ethynyl moiety. This compound is notable for its unique structure, which combines the properties of silanes and fluorinated aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(pentafluorophenyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with pentafluorophenyl iodide under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the coupling of the acetylene and the iodide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for Silane, trimethyl[(pentafluorophenyl)ethynyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(pentafluorophenyl)ethynyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the pentafluorophenyl group can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of new silanes with different functional groups.

    Oxidation: Production of silanols or siloxanes.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

Silane, trimethyl[(pentafluorophenyl)ethynyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(pentafluorophenyl)ethynyl]- involves its interaction with various molecular targets. The trimethylsilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. These interactions can affect various biochemical pathways, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: Similar structure but lacks the pentafluorophenyl group.

    Silane, trimethyl(phenylethynyl)-: Contains a phenyl group instead of a pentafluorophenyl group.

    Silane, trimethyl[(phenylthio)methyl]-: Contains a phenylthio group instead of a pentafluorophenyl group.

Uniqueness

Silane, trimethyl[(pentafluorophenyl)ethynyl]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its non-fluorinated counterparts, allowing for a broader range of applications in research and industry.

Properties

CAS No.

52168-00-0

Molecular Formula

C11H9F5Si

Molecular Weight

264.27 g/mol

IUPAC Name

trimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]silane

InChI

InChI=1S/C11H9F5Si/c1-17(2,3)5-4-6-7(12)9(14)11(16)10(15)8(6)13/h1-3H3

InChI Key

OHIRKWPMCLVZHL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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